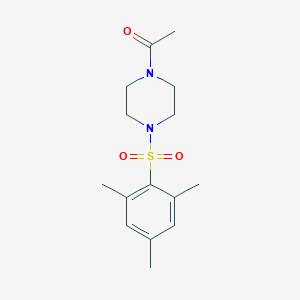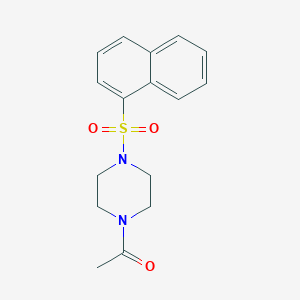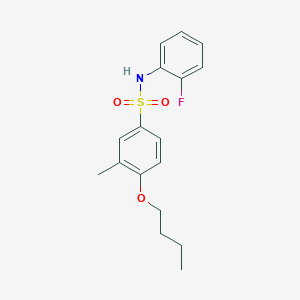
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide, also known as DPA-714, is a compound that has gained significant attention in the scientific community due to its potential use in medical research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is primarily located in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. The purpose of
Mécanisme D'action
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide acts as a selective ligand for TSPO, binding to a specific site on the protein. TSPO is involved in the transport of cholesterol into mitochondria, as well as in the regulation of mitochondrial function and apoptosis. TSPO has also been implicated in the modulation of immune responses, particularly in the activation of microglia. By binding to TSPO, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines in activated microglia, suggesting a potential anti-inflammatory effect. 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disease, potentially through the modulation of mitochondrial function and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of microglial activation, which is implicated in a variety of pathological processes. Additionally, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has a high affinity for TSPO, allowing for sensitive detection in imaging studies. However, one limitation of using 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is its potential toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide research. One area of interest is the development of more specific TSPO ligands, which may have greater selectivity and lower toxicity than 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide. Additionally, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide may have potential applications in the treatment of neuroinflammatory and neurodegenerative diseases, either through direct administration or as a tool for monitoring disease progression. Further research is needed to fully understand the potential therapeutic applications of 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide and other TSPO ligands.
Méthodes De Synthèse
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxylic acid, followed by the addition of an amine such as diethylamine. Both methods result in the formation of 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide with high purity and yield.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in medical research, particularly in the field of neuroimaging. TSPO is upregulated in activated microglia, which are involved in neuroinflammation and neurodegeneration. As such, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been used as a radioligand for positron emission tomography (PET) imaging to visualize microglial activation in vivo. This has potential applications in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H14N2O4S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-11-7-6-10(9-12(11)19-2)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
Clé InChI |
VCVFNFQMRYBKHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)


![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)




